N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound featuring a fused acenaphthothiazole core linked to a benzo[f]chromene-carboxamide moiety. The carboxamide bridge facilitates hydrogen bonding, a critical factor in molecular recognition and solubility .
Properties
IUPAC Name |
3-oxo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O3S/c30-25(20-13-19-17-6-2-1-4-14(17)10-11-21(19)32-26(20)31)29-27-28-24-18-7-3-5-15-8-9-16(23(15)18)12-22(24)33-27/h1-7,10-13H,8-9H2,(H,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFWOXHBSCHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from acenaphthene derivatives. The key steps typically include:
- Formation of the thiazole ring : This is achieved by reacting appropriate acenaphthene derivatives with thioketones or thioamides.
- Coupling with chromene derivatives : The thiazole intermediate is then coupled with a benzo[f]chromene derivative to form the target compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- In vitro cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported IC50 values of 22.09 µg/mL against MCF-7 and 6.40 µg/mL against A549 for a related compound .
The mechanism by which these compounds exert their biological effects often involves:
- Inhibition of cell proliferation : Compounds may induce apoptosis in cancer cells.
- Antioxidant activity : Some derivatives have shown promising results in scavenging free radicals and reducing oxidative stress .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the thiazole and chromene moieties significantly influence the biological activity. Key findings include:
- Substitution patterns : Electron-withdrawing groups on the chromene ring enhance anticancer activity.
- Thiazole modifications : Variations in the thiazole structure can lead to improved selectivity and potency against specific cancer cell lines .
Study 1: Cytotoxicity Evaluation
In a systematic evaluation of various derivatives, researchers synthesized multiple analogs and tested their cytotoxic effects using the MTT assay. Results indicated that specific substitutions on the chromene core led to enhanced activity against both MCF-7 and A549 cell lines. Notably, compounds with trifluoromethyl groups exhibited superior activity compared to their non-substituted counterparts .
| Compound | IC50 (MCF-7) | IC50 (A549) |
|---|---|---|
| 4h | 22.09 µg/mL | 6.40 µg/mL |
| 4b | 30.00 µg/mL | 10.00 µg/mL |
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict binding affinities and interactions with target proteins involved in cancer progression. These computational models correlate well with experimental data, suggesting that certain structural features are critical for binding efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s benzo[f]chromene-carboxamide substituent distinguishes it from simpler aromatic amides. Key analogs include:
- N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (): The naphthyl group introduces extended conjugation, which may improve UV absorption properties but reduce aqueous solubility relative to the target’s chromene-carboxamide.
Table 1: Comparative Physicochemical Properties
*Calculated based on molecular formulas.
Reactivity and Electrophilic Substitution
The acenaphthothiazole core in the target compound is susceptible to electrophilic substitution, as demonstrated in for 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole. Reactions such as nitration and bromination occur preferentially on the acenaphthene fragment under mild conditions, while harsher conditions target the substituent (e.g., furan). The benzo[f]chromene group in the target compound likely directs electrophiles to the electron-rich chromene system, contrasting with furan or phenyl substituents in analogs .
Table 2: Reactivity Trends in Electrophilic Substitution
| Compound | Preferred Site of Substitution | Key Reaction Conditions |
|---|---|---|
| Target Compound | Benzo[f]chromene ring | Likely requires Lewis acids (e.g., FeBr₃) |
| 8-(Furan-2-yl)-acenaphthothiazole (Ev7) | Acenaphthene (mild conditions) | HNO₃/AcOH (nitration) |
| Furan (harsh conditions) | Br₂/Fe (bromination) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
